3-Ethylquinoline-8-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1106785-32-3 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-ethylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-2-8-6-9-4-3-5-10(12(13)15)11(9)14-7-8/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
ACADFMJVXMCIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Ethylquinoline 8 Carboxamide and Analogues
Strategic Approaches for Constructing the Quinoline (B57606) Ring System
The construction of the quinoline core is a foundational step in the synthesis of 3-Ethylquinoline-8-carboxamide and its analogues. Various synthetic strategies have been developed to achieve this, ranging from traditional cyclization reactions to modern transition-metal-catalyzed methods. These approaches offer different advantages in terms of substrate scope, efficiency, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Strategies for Quinolines (e.g., Suzuki, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted quinolines due to their versatility and functional group tolerance. researchgate.net These methods typically involve the coupling of a pre-functionalized quinoline or a precursor that cyclizes to form the quinoline ring.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, particularly for the arylation of quinolines. nih.govnih.gov This reaction typically involves the coupling of a haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, 3-bromoquinoline (B21735) can be coupled with various arylboronic acids to produce 3-arylquinolines. nih.gov Similarly, a one-pot process for synthesizing 8-arylquinolines has been developed, involving the palladium-catalyzed borylation of quinoline-8-yl halides followed by a Suzuki-Miyaura coupling with aryl halides. acs.org The choice of ligand is crucial for the efficiency of the Suzuki coupling. usd.edu
The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups onto the quinoline scaffold. organic-chemistry.orgnih.gov This reaction involves the coupling of a haloquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.govajouronline.com A domino reaction involving a Sonogashira coupling followed by cyclization has been developed to synthesize quinoline derivatives from benzimidoyl chlorides and 1,6-enynes. organic-chemistry.orgnih.gov The regioselectivity of the Sonogashira coupling on dihaloquinolines is dependent on the relative reactivity of the halogen substituents, with iodide being more reactive than bromide. libretexts.org
The Stille coupling utilizes organotin reagents to form carbon-carbon bonds. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.orgwikipedia.org For the synthesis of quinoline derivatives, a Stille coupling can be employed to introduce various substituents. For example, 3-iodoquinoline-8-carboxamide can undergo a Stille coupling with tetramethyltin (B1198279) to introduce a methyl group at the 3-position. acs.org The reaction typically requires a palladium catalyst and is often performed in a polar aprotic solvent like N-methylpyrrolidin-2-one (NMP). acs.org
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | Haloquinoline + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms C-C bonds, good for arylation. nih.govnih.gov |
| Sonogashira | Haloquinoline + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Introduces alkynyl groups. organic-chemistry.orgnih.gov |
| Stille | Haloquinoline + Organotin Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerates a wide range of functional groups. libretexts.orgacs.org |
Vilsmeier-Haack Reaction in Quinoline-3-carboxamide (B1254982) Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.com It has been effectively utilized in the synthesis of quinoline-3-carboxamide derivatives. researchgate.netdntb.gov.ua The reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com
In the context of quinoline synthesis, the Vilsmeier-Haack reaction of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines. researchgate.netchemrestech.com This intermediate is a valuable precursor for further functionalization. The 3-formyl group can be oxidized to a carboxylic acid, which is then coupled with various amines to yield quinoline-3-carboxamide derivatives. researchgate.net This multi-step process allows for the introduction of diversity at the carboxamide portion of the molecule. researchgate.net
Oxidative Cyclization Reactions for Quinoline Derivatives
Oxidative cyclization reactions have emerged as powerful strategies for the construction of the quinoline ring system, often proceeding through C-H bond activation. mdpi.com These methods can be catalyzed by various transition metals or proceed under metal-free conditions. mdpi.comfrontiersin.org
Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a direct route to quinoline derivatives. mdpi.com Another approach involves the palladium-catalyzed dehydrogenative coupling of N-buten-3-ylanilines, which can selectively yield quinolines or 1,2-dihydroquinolines depending on the reaction conditions. nih.gov Copper catalysts have also been employed in the oxidative cyclization of aromatic enamines with alkynes or alkenes under visible light irradiation, using dioxygen as a green oxidant. rsc.orgnih.gov
Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes offers a method to synthesize polysubstituted quinolines. acs.org Furthermore, transition-metal-free methods have been developed, such as the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which proceeds in moderate to excellent yields. frontiersin.org
Regioselective Introduction of the 3-Ethyl and 8-Carboxamide Substituents
Once the quinoline core is established, the next critical step is the regioselective introduction of the 3-ethyl and 8-carboxamide groups to arrive at the target molecule, this compound.
Methods for C(sp³)–H Amidation at the 8-Ethyl Position of Quinolines
The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis. For the introduction of an amide group at the 8-ethyl position of a quinoline, C(sp³)–H amidation reactions are particularly relevant. Rhodium(III)-catalyzed C(sp³)–H amidation of 8-methylquinolines using N-hydroxyphthalimides as the amidation source has been reported to proceed with high regioselectivity and in excellent yields. rsc.orgresearchgate.net These conditions have also been successfully applied to the secondary C(sp³)–H amidation of 8-ethylquinolines. researchgate.net Another approach involves the Ruthenium(II)-catalyzed amidation of 8-methylquinolines with azides, which provides quinolin-8-ylmethanamines. rsc.org
Synthetic Routes to 8-Substituted Quinoline-Carboxamides
The synthesis of 8-substituted quinoline-carboxamides can be achieved through various synthetic routes. nih.govnih.gov A common strategy involves the synthesis of a quinoline precursor with a handle at the 8-position, which is then converted to the carboxamide. For instance, 8-hydroxyquinoline (B1678124) can serve as a starting material. nih.gov A general route involves the reaction of 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with alkyl or benzyl (B1604629) halides to generate 8-substituted derivatives. nih.gov
For the synthesis of 2-substituted quinoline-8-carboxamides, a route has been developed that involves selective palladium-catalyzed coupling at the 2-position of 2,8-dibromoquinoline. acs.org This is followed by a lithium-bromine exchange of the resulting 2-(alkyl/aryl)-8-bromoquinoline and subsequent reaction with trimethylsilyl (B98337) isocyanate to form the 8-carboxamide. acs.org
| Target Moiety | Synthetic Strategy | Reagents/Catalysts | Key Features |
| Quinoline Ring | Palladium-Catalyzed Cross-Coupling | Pd catalysts, organoboron/tin/alkyne reagents | Versatile for introducing various substituents. nih.govorganic-chemistry.orgacs.org |
| Quinoline Ring | Vilsmeier-Haack Reaction | POCl₃, DMF | Forms 2-chloro-3-formylquinolines as key intermediates. researchgate.netresearchgate.net |
| Quinoline Ring | Oxidative Cyclization | Transition metals (Pd, Cu, Fe) or metal-free | C-H activation strategies for direct ring formation. mdpi.comfrontiersin.orgacs.org |
| 8-Amide Group | C(sp³)–H Amidation | Rh(III) or Ru(II) catalysts | Direct functionalization of an 8-alkyl group. rsc.orgrsc.org |
| 8-Carboxamide | Functionalization of 8-Substituted Quinoline | Halogenation, oxidation, amidation | Stepwise construction of the carboxamide group. acs.orgnih.gov |
Control of Substituent Position during Quinoline Core Formation
The synthesis of the this compound scaffold necessitates precise control over the placement of the ethyl group at the C3 position and the carboxamide group (or a suitable precursor) at the C8 position. The regioselectivity of classical quinoline syntheses, such as the Combes, Doebner-von Miller, and Friedländer reactions, is highly dependent on the substitution pattern of the aniline (B41778) and the nature of the carbonyl-containing reactant. researchgate.net
Achieving the desired 3,8-disubstitution pattern often requires a multi-step approach or the use of specifically designed starting materials. One strategy involves the cyclization of N-(2-alkynyl)anilines. This method allows for the preparation of 3-substituted quinolines under mild conditions by reacting a propargylic aniline with an electrophile. acs.org For instance, an appropriately substituted N-(2-alkynyl)aniline can undergo electrophilic iodocyclization, introducing an iodine atom at the 3-position which can be subsequently elaborated. acs.org The mechanism involves the formation of an iodonium (B1229267) intermediate from the alkyne, followed by intramolecular nucleophilic attack by the aniline ring and subsequent oxidation to the aromatic quinoline. acs.org
Another powerful strategy is the Gould-Jacobs reaction, which involves reacting an aniline with an ethoxymethylenemalonate derivative. To direct substitution to the C8 position, an ortho-substituted aniline, such as 2-amino-benzonitrile or 2-aminobenzoic acid, is required. The reaction proceeds through a condensation followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid derivative. chemicalbook.com The ethyl group at C3 can be introduced by using diethyl ethylmalonate as the carbonyl component. The group at the C8 position, which will become the carboxamide, must be present on the initial aniline ring.
The Camps cyclization provides another route, involving the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com The regioselectivity, leading to either a quinolin-2-one or a quinolin-4-one, depends on the substrate structure and reaction conditions. mdpi.com To synthesize the target scaffold, one would start with an ortho-amino-acetophenone derivative that already contains the desired substituent at the position that will become C8 of the quinoline ring.
More recent methods have explored metal-catalyzed approaches. For example, rhodium-catalyzed reactions of indoles with ethyl α-halodiazoacetates can produce ethyl quinoline-3-carboxylates. beilstein-journals.org The success of this reaction is influenced by substituents on the indole (B1671886) ring; for instance, a methyl group at the C2 position of the indole prevents quinoline formation. beilstein-journals.org This highlights the intricate control required and how the choice of starting materials dictates the final substitution pattern.
Table 1: Comparison of Quinoline Synthesis Methods for Positional Control
| Synthesis Method | Starting Materials | Typical Product | Suitability for 3-Ethyl-8-Carboxamide Pattern | Reference |
| Electrophilic Cyclization | N-(2-Alkynyl)aniline, Electrophile (e.g., ICl) | 3-Haloquinoline | Good for C3 functionalization; requires pre-functionalized aniline for C8 group. | acs.org |
| Gould-Jacobs Reaction | Substituted Aniline, Diethyl ethylmalonate | 4-Hydroxy-3-ethylquinoline derivative | Suitable; requires ortho-substituted aniline (e.g., 2-aminobenzoic acid derivative). | chemicalbook.com |
| Camps Cyclization | N-(2-Acylaryl)amide | Quinolone derivative | Feasible; requires specifically substituted N-(2-acylaryl)amide to control substituent placement. | mdpi.com |
| Rhodium-Catalyzed Ring Expansion | Substituted Indole, Ethyl α-halodiazoacetate | Ethyl quinoline-3-carboxylate | Potentially useful for C3-ester, but sensitive to indole substitution. C8-substituent must be on indole. | beilstein-journals.org |
Elaboration and Functionalization of the this compound Scaffold
Once the core this compound structure is assembled, its chemical space can be significantly expanded through further functionalization. rsc.org This elaboration is crucial for exploring structure-activity relationships and developing analogues with diverse properties. nih.govresearchgate.net The quinoline ring is amenable to various chemical transformations, particularly transition-metal-catalyzed C-H activation and cross-coupling reactions. rsc.org
Diversification via Further Derivatization on the Quinoline Ring
The functionalization of a pre-formed quinoline scaffold is a powerful strategy in modern synthetic chemistry. rsc.org For the this compound core, diversification can be achieved by introducing a variety of functional groups at the remaining open positions on the quinoline ring (C2, C4, C5, C6, C7).
A highly effective method for introducing diversity involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. nih.govacs.org This approach requires the initial synthesis of a halogenated precursor, for example, a 3-iodoquinoline-8-carboxamide. nih.gov The iodine atom at the C3 position serves as a versatile handle for introducing various alkyl, aryl, or alkynyl groups. acs.org Similarly, selective halogenation at other positions on the ring can provide sites for subsequent coupling reactions.
Direct C-H functionalization has emerged as an atom-economical tool for modifying heterocyclic scaffolds. rsc.org By carefully selecting catalysts and directing groups, researchers can achieve regioselective introduction of functional groups. rsc.org For instance, rhodium(III)-catalyzed C-H activation can be used for C8-alkylation of quinoline N-oxides. rsc.org While the C8 position in the target molecule is already occupied by the carboxamide, other positions like C2, C4, and C5 can be targeted. The 8-carboxamide group itself can act as a directing group in some metal-catalyzed reactions, potentially facilitating functionalization at the C7 position.
The functionalization of quinoline N-oxides offers another avenue for diversification. The N-oxide activates the quinoline ring, enabling reactions that are otherwise difficult. rsc.org For example, Co(III)-catalyzed C8-olefination and oxyarylation have been demonstrated on quinoline-N-oxides. rsc.org After the desired functionalization, the N-oxide can be removed to yield the final derivative.
Table 2: Selected Methods for Diversification of the Quinoline Scaffold
| Reaction Type | Position(s) Targeted | Reagents/Catalysts | Introduced Groups | Reference |
| Suzuki Coupling | C3 (from 3-iodo precursor) | Pd catalyst, Arylboronic acid | Aryl, Heteroaryl | acs.orgnih.gov |
| Sonogashira Coupling | C3 (from 3-iodo precursor) | Pd/Cu catalyst, Terminal alkyne | Alkynyl | nih.gov |
| Stille Coupling | C3 (from 3-iodo precursor) | Pd catalyst, Organostannane | Alkyl, Aryl, Vinyl | nih.gov |
| Rh(III)-Catalyzed C-H Alkylation | C8 (on N-oxide) | [RhCp*Cl2]2, Maleimides | Alkyl | rsc.org |
| Ni-Catalyzed C-H Functionalization | C3 | Ni-catalyst, Grignard reagent | Disulfides, Aldehydes, Benzyl bromides | rsc.org |
| Co(III)-Catalyzed C-H Olefination | C8 (on N-oxide) | Co(III) catalyst, Alkenes | Olefinic | rsc.org |
Gram-Scale Synthesis Considerations for Research Scalability
Transitioning the synthesis of this compound and its analogues from laboratory-scale (milligrams) to gram-scale is essential for enabling extensive preclinical studies and further research. This scale-up process introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility.
Catalyst selection and loading become critical at a larger scale. While many modern synthetic methods rely on precious metal catalysts (e.g., Pd, Rh, Ir), their cost can be prohibitive for large-scale production. rsc.orgresearchgate.net Therefore, developing methods that use more abundant and less expensive catalysts, such as those based on copper or iron, is an active area of research. organic-chemistry.orgrsc.org Furthermore, optimizing catalyst loading to the lowest effective level is crucial for economic viability.
Reaction conditions must also be re-evaluated. Heat transfer and mixing efficiency differ significantly between small flasks and large reactors. Exothermic reactions that are easily controlled in the lab may pose a safety risk on a larger scale, requiring careful monitoring and specialized equipment for temperature management. researchgate.net Similarly, reaction times may need to be adjusted. Some protocols have been adapted for continuous-flow processes, which can offer better control over reaction parameters and facilitate scalability. organic-chemistry.org
Purification is another major hurdle. Chromatography on silica (B1680970) gel, a common laboratory technique, is often impractical and costly for multi-gram quantities. Alternative purification methods such as crystallization, recrystallization, or distillation are more suitable for large-scale synthesis. organic-chemistry.org The development of synthetic procedures that yield products of high purity directly from the reaction mixture is therefore highly advantageous. For example, a metal-free protocol for the halogenation of 8-substituted quinolines proceeds cleanly at room temperature, which could simplify scale-up. researchgate.net
Table 3: Key Considerations for Gram-Scale Synthesis
| Consideration | Challenge on Scale-Up | Potential Solution/Strategy | Reference |
| Route Efficiency | Multiple steps reduce overall yield and increase waste. | Utilize one-pot or multicomponent reactions. | rsc.org |
| Catalyst Cost | High cost of precious metal catalysts (Pd, Rh). | Use inexpensive catalysts (Fe, Cu); optimize catalyst loading. | organic-chemistry.orgrsc.org |
| Reaction Conditions | Poor heat transfer, mixing issues, safety risks. | Optimize reaction parameters; use continuous-flow reactors. | organic-chemistry.orgresearchgate.net |
| Product Purification | Column chromatography is not scalable. | Develop protocols that allow for purification by crystallization or recrystallization. | organic-chemistry.org |
| Reagent Stoichiometry | Expensive or hazardous reagents are problematic at scale. | Use atom-economical reagents; select safer solvents. | nih.govresearchgate.net |
In Vitro and Preclinical Biological Activity Profiling
Enzyme Modulation and Inhibitory Activity
The quinoline-8-carboxamide (B1604842) scaffold has been a subject of investigation for its potential to modulate the activity of several key enzymes implicated in various disease pathways.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme involved in DNA repair, and its inhibition is a therapeutic strategy, particularly in oncology. A series of quinoline-8-carboxamides were designed and synthesized to act as PARP-1 inhibitors. The design of these molecules was intended to maintain a specific pharmacophore conformation through the formation of an intramolecular hydrogen bond.
In studies evaluating the structure-activity relationship (SAR) of 3-substituted quinoline-8-carboxamides for their ability to inhibit human recombinant PARP-1, it was discovered that the nature of the substituent at the 3-position is crucial for activity. The research indicated a requirement for a small and narrow group at this position to achieve effective inhibition. While specific IC₅₀ values for 3-ethylquinoline-8-carboxamide are not detailed in the provided research, the general findings for 3-substituted analogs highlight the importance of this structural feature. For comparison, other substitutions on the quinoline (B57606) ring, such as a methyl group at the 2-position, resulted in a compound with an IC₅₀ of 500 nM against PARP-1.
Table 1: Structure-Activity Relationship (SAR) Insights for Quinoline-8-Carboxamide Based PARP-1 Inhibitors
| Position of Substitution | SAR Finding |
|---|---|
| 3-Position | Requires a small, narrow group for inhibitory activity. |
| 2-Position | Substituents can increase potency (e.g., 2-methyl). |
| Core Scaffold | Intramolecular hydrogen bond is a key design feature. |
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. Inhibition of CETP is an area of investigation for managing cardiovascular diseases. Despite the evaluation of various quinoline derivatives for this target, a review of the available scientific literature did not yield specific data on the inhibitory activity of this compound or other quinoline-8-carboxamide derivatives against CETP.
WD Repeat Domain 5 (WDR5) Interaction and Inhibition
WD Repeat Domain 5 (WDR5) is a protein that plays a crucial role as a scaffold in epigenetic regulatory complexes, including those involving the histone methyltransferase MLL1. The interaction between WDR5 and its binding partners is a target for therapeutic intervention in certain cancers. Patent literature discloses the investigation of compounds containing a quinoline-8-carboxamide moiety for their potential to inhibit the WDR5 interaction. Specifically, derivatives such as 6-ethylquinoline-8-carboxylic acid have been incorporated into larger isoquinolinone-based structures designed as WDR5 inhibitors. These findings suggest that the quinoline-8-carboxamide scaffold is being explored as a component in the development of novel molecules targeting the WDR5 protein-protein interface. google.com Other patents also list quinoline-8-carboxamide derivatives in the context of developing compounds for WDR5 degradation. google.com
Phosphodiesterase (PDE) Activity Modulation
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby playing a significant role in signal transduction. Various PDE isozymes have been identified as therapeutic targets. Research into quinoline-based compounds has shown their potential as PDE inhibitors. For instance, patent documents describe pyrazoloquinoline compounds that possess PDE9 inhibitory effects. google.com Furthermore, other heteroaromatic quinoline-based structures have been investigated as selective inhibitors of PDE10A, an enzyme primarily expressed in the brain. google.com While these findings point to the broader potential of quinoline scaffolds in modulating PDE activity, specific data on the direct activity of this compound against various PDE isozymes is not extensively detailed in the available literature.
Other Enzyme Targets: Cholinesterases, Cyclooxygenases, Inducible Nitric Oxide Synthase, Lipoxygenases, Protein Kinase CK2
The quinoline-8-carboxamide scaffold has been evaluated against a diverse range of other enzymatic targets.
Inducible Nitric Oxide Synthase (iNOS): Research has indicated that certain quinoline-8-carboxamide derivatives can exhibit potent in vivo inhibition of iNOS, an enzyme involved in inflammatory processes. researchgate.net
Protein Kinase C (PKC): While not a direct evaluation of this compound, a related but more complex molecule, N-(3-acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide, was identified as a disruptor of the protein-protein interaction between PKCε and RACK2. nih.govacs.org This compound inhibited the interaction with an IC₅₀ of 5.9 μM in vitro and blocked the phosphorylation of a downstream target in HeLa cells with an IC₅₀ of 11.2 μM. nih.gov
Cholinesterases, Cyclooxygenases, Lipoxygenases, and Protein Kinase CK2: A thorough review of the literature did not reveal direct evidence of significant inhibitory activity of this compound or its core scaffold against cholinesterases (acetylcholinesterase and butyrylcholinesterase), cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), or Protein Kinase CK2.
Antimicrobial Efficacy Assessments in Preclinical Settings
The potential of quinoline derivatives as antimicrobial agents has been an area of active research. While many studies focus on scaffolds like 8-hydroxyquinolines, investigations into quinoline-8-carboxamide derivatives have also been undertaken. A study on metal-based therapeutics reported the synthesis of a palladium(II) pincer complex derived from N-[(Diphenylthiophosphoryl)methyl]quinoline-8-carboxamide. nih.gov This complex was evaluated for its antimicrobial properties and was found to possess moderate antibacterial activity against specific bacterial strains. nih.gov
Table 2: Preclinical Antimicrobial Activity of a Quinoline-8-Carboxamide Derivative Complex
| Compound | Test Organism | Activity Level |
|---|---|---|
| Pd(II) complex of N-[(Diphenylthiophosphoryl)methyl]quinoline-8-carboxamide | B. subtilis | Moderate |
| M. luteus | Moderate | |
| G. auringiensis | Inactive |
This finding indicates that the quinoline-8-carboxamide scaffold can be incorporated into metallo-organic structures to generate compounds with antimicrobial potential.
Antibacterial Activity Spectrum (Gram-Positive and Gram-Negative Strains)
No studies detailing the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains are currently available.
Antifungal Activity
Information regarding the antifungal properties of this compound is not present in the reviewed scientific literature.
Antiviral Potency
There are no published reports on the in vitro or in vivo antiviral efficacy of this compound.
Immunomodulatory and Anti-inflammatory Investigations
Modulation of Lymphocyte Proliferation
The effect of this compound on lymphocyte proliferation has not been documented in any accessible research.
Impact on Cytokine Production (e.g., TNF-alpha)
There is no available data on the impact of this compound on the production of cytokines such as TNF-alpha.
Exploratory Efficacy Studies in Preclinical Animal Models
No preclinical studies in animal models have been reported for this compound to evaluate its potential therapeutic efficacy.
Oncological Models (e.g., Xenograft Tumor Suppression)
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly quinoline-carboxamides, have demonstrated considerable potential as anticancer agents. arabjchem.orgnih.govarabjchem.org These compounds have been investigated for their ability to inhibit various molecular targets crucial for cancer cell proliferation and survival.
Research into quinoline-carboxamide derivatives has revealed several mechanisms of anticancer action, including the inhibition of topoisomerase, protein kinases, and human dihydroorotate (B8406146) dehydrogenase. nih.gov For instance, certain quinoline-3-carboxamide (B1254982) derivatives, such as Tasquinimod, have been developed and tested in preclinical models of metastatic castration-resistant prostate cancer (mCRPC). nih.gov Tasquinimod functions by binding to HDAC4, which disrupts HIF-1α transcriptional activation and represses MEF-2 target genes necessary for survival signaling in the tumor microenvironment. nih.gov Another study identified ESATA-20, a third-generation quinoline-3-carboxamide analog, as having greater potency against prostate cancer patient-derived xenografts with a better safety profile concerning off-target effects. nih.gov
Furthermore, various substituted 2-aminoquinoline-3-carboxamide (B1276296) derivatives have been synthesized and evaluated as inhibitors of the platelet-derived growth factor receptor (PDGFR), a transmembrane receptor protein kinase that cancer cells can exploit for survival. neuroquantology.com The antiproliferative activity of novel quinoline derivatives bearing a cis-vinyl triamide motif has also been explored, with some compounds showing potential as apoptosis activators and EGFR-TK inhibitors. researchgate.net The versatility of the quinoline-carboxamide structure allows for modifications that can lead to potent and selective anticancer agents. nih.gov
Table 1: Examples of Anticancer Activity of Quinoline-Carboxamide Derivatives
| Compound Class | Target/Mechanism | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Quinoline-3-carboxamides | HDAC4, HIF-1α, MEF-2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Tasquinimod increased time-to-progression in clinical testing. ESATA-20 showed greater potency in patient-derived xenografts. | nih.gov |
| 2-Aminoquinoline-3-carboxamides | PDGFR Inhibition | In vitro cancer cell lines | Novel derivatives synthesized as potential inhibitors of PDGFR. | neuroquantology.com |
| Quinoline-cis-vinyl triamides | Apoptosis activation, EGFR-TK inhibition | In vitro antiproliferative screening | Hybrid molecules designed to integrate quinoline and triamide motifs for potential anticancer activity. | researchgate.net |
| General Quinoline-carboxamides | Topoisomerase, Protein Kinase, DHODH Inhibition | Various cancer cell lines | Derivatives show potent anticancer activity through multiple mechanisms. | nih.gov |
Respiratory Inflammation Models (e.g., LPS aerosol challenge)
One notable example is a study on tetrahydroisoquinoline-7-carboxamide derivatives as selective discoidin domain receptor 1 (DDR1) inhibitors. nih.gov In this research, a lead compound dose-dependently inhibited the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in mouse primary peritoneal macrophages. nih.gov More significantly, this compound demonstrated promising in vivo anti-inflammatory effects in a mouse model of LPS-induced acute lung injury (ALI). nih.gov Administration of the compound markedly reduced pathological changes in the lungs, such as pulmonary congestion, thickening of the alveolar wall, and interstitial edema, following LPS challenge. nih.gov
This suggests that the quinoline-carboxamide scaffold can be a foundation for developing potent anti-inflammatory agents for respiratory conditions. The mechanism of action, in this case, involves the inhibition of DDR1, a receptor tyrosine kinase implicated in mediating inflammation and fibrosis. nih.gov
Table 2: Anti-inflammatory Activity of a Tetrahydroisoquinoline-7-carboxamide Derivative
| Compound | Model | Inflammatory Mediator(s) | Key In Vivo Findings | Reference(s) |
|---|---|---|---|---|
| Tetrahydroisoquinoline-7-carboxamide derivative | LPS-induced mouse Acute Lung Injury (ALI) | IL-6, TNF-α | Reduced pulmonary congestion, alveolar wall thickening, and interstitial edema. | nih.gov |
Neurological Models (e.g., mGluR2 modulation)
Quinoline derivatives are actively being investigated for their potential in treating neurological disorders due to their diverse biological activities, including neuroprotective and receptor-modulating effects. mdpi.comnih.gov Although there is no specific literature detailing the modulation of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) by this compound, the broader family of quinoline compounds has been studied in various neurological contexts.
Metabotropic glutamate receptors, including mGluR2, are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. mdpi.com Agonists of mGluR2/3 have been investigated for their potential therapeutic effects in conditions like schizophrenia. mdpi.comnih.gov
Research on quinoline-based compounds has identified their potential as inhibitors of acetylcholinesterase, an enzyme targeted in the management of Alzheimer's disease. nih.gov A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases, both of which are important targets in the treatment of neurodegenerative diseases. nih.gov Furthermore, quinoline derivatives have been explored for their antioxidant properties, which can confer neuroprotection. mdpi.com
While direct evidence for this compound in mGluR2 modulation is absent, the demonstrated ability of the quinoline scaffold to interact with various neurological targets suggests that derivatives of this class could be engineered to modulate specific receptors like mGluR2.
Table 3: Neurological Activity of Quinoline Derivatives
| Compound Class | Target/Mechanism | Neurological Model/Indication | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dihydroxyl-quinoline-carboxylic acid methane (B114726) ester | Acetylcholinesterase Inhibition | Alzheimer's Disease (in silico) | Identified as a potential new drug candidate through molecular dynamics simulations. | nih.gov |
| Quinoline-sulfonamides | Dual MAO and Cholinesterase Inhibition | Neurodegenerative Diseases (in vitro) | Certain derivatives showed potent inhibition of both MAOs and cholinesterases. | nih.gov |
| General Quinoline Derivatives | Antioxidant, Neuroprotective | General Neuroprotection | Investigated for their potential as multifunctional antioxidants with neuroprotective effects. | mdpi.com |
Mechanistic Elucidation of 3 Ethylquinoline 8 Carboxamide Bioactivity
Identification and Characterization of Molecular Targets
The biological activity of a compound is fundamentally linked to its ability to interact with specific macromolecules in the body. Research into 3-Ethylquinoline-8-carboxamide and related structures focuses on identifying these targets and quantifying the binding interactions.
While extensive direct binding data for this compound itself is limited in publicly accessible literature, the broader class of quinoline-8-carboxamides has been identified as potent inhibitors of several key enzymes. This scaffold serves as a crucial starting point for the development of targeted inhibitors.
One significant target for this class of compounds is Poly (ADP-ribose) polymerase (PARP) . idrblab.net PARP is a family of enzymes critical for DNA repair, chromatin architecture, and transcriptional regulation. idrblab.net The inhibition of PARP is a key strategy in cancer therapy. smolecule.com Studies have listed this compound as a compound of interest in the context of PARP targeting. idrblab.net
Another enzyme target identified for the quinoline-8-carboxamide (B1604842) core is the NAD-hydrolyzing enzyme CD38 . A high-throughput screening campaign identified the 8-quinoline carboxamide structure as a micromolar inhibitor of human CD38. rcsb.org Subsequent structure-activity relationship (SAR) studies, which explored modifications at various positions of the quinoline (B57606) ring, led to the development of submicromolar inhibitors with improved potency. rcsb.org
Furthermore, the quinoline scaffold is a well-established component of various kinase inhibitors. nih.gov Depending on the substitutions, quinoline derivatives can selectively inhibit kinases such as c-Met, epidermal growth factor receptor (EGFR), and those in the PI3K/AkT/mTOR pathway. nih.gov For instance, certain 4-anilino-3-carboxyamide quinoline derivatives show potent inhibition of EGFR. nih.gov
The following table summarizes binding affinity data for representative quinoline carboxamide derivatives against various molecular targets.
| Compound Class | Specific Compound Example | Target | Binding Affinity (IC₅₀) |
| Quinoline-3-carboxamide (B1254982) | 4-anilino-6-(substituted-thiophene)quinoline-3-carboxamide | EGFR | 0.49 µM nih.gov |
| Quinoline-8-carboxamide | 4-[(2,6-dimethylbenzyl)amino]-2-methylquinoline-8-carboxamide | Human CD38 | 7.2 µM rcsb.org |
| Quinoline-4-carboxamide | DDD107498 | Plasmodium falciparum EF2 | 120 nM (EC₅₀) researchgate.net |
| Quinoline-3-carboxamide | Roquinimex (Linomide) | General Immunomodulation | Not specified as direct binding researchgate.net |
This table presents data for structurally related compounds to illustrate the inhibitory potential of the quinoline carboxamide scaffold.
The binding of a quinoline carboxamide inhibitor to its molecular target initiates a cascade of effects on intracellular signaling pathways.
PARP Inhibition and DNA Damage Response: By inhibiting PARP, compounds like this compound would interfere with the base excision repair (BER) pathway. idrblab.net This is particularly relevant in cancer cells with existing DNA repair defects (e.g., BRCA mutations), where inhibiting PARP leads to synthetic lethality. PARP inhibition prevents the repair of single-strand DNA breaks, which then collapse replication forks, causing double-strand breaks that are lethal to these cancer cells. idrblab.net
PI3K/AkT/mTOR Pathway: Many quinoline derivatives are known to inhibit the PI3K/AkT/mTOR pathway, which is central to cell proliferation, survival, and angiogenesis. nih.govgoogle.com Inhibition of a kinase in this pathway, such as PI3K or mTOR, can block downstream signaling, leading to reduced cell growth and survival. google.comfrontiersin.org
Receptor Tyrosine Kinase (RTK) Pathways: If targeting an RTK like c-Met or EGFR, the compound would block the initial step of a major signaling cascade. For example, inhibiting c-Met disrupts the HGF/MET signaling pathway, which in turn deactivates downstream cascades like RAS/RAF and PI3K/AKT, ultimately hindering cell proliferation, migration, and invasion. frontiersin.org
RAGE Signaling: Quinoline compounds have also been developed as modulators of the Receptor for Advanced Glycation End products (RAGE). google.com Inhibition of RAGE-ligand interactions can block downstream signaling that contributes to inflammation, diabetic complications, and cancer. google.com
Catalytic Pathways and Intermediates in Synthesis
The synthesis of substituted quinolines such as this compound often relies on advanced organometallic chemistry, particularly transition-metal-catalyzed C-H activation. These methods offer high regioselectivity and efficiency.
A common and effective strategy for the functionalization of the C-8 position of a quinoline ring involves the use of a directing group to facilitate the formation of a metallacycle intermediate. acs.org For quinoline N-oxides, the N-oxide group itself can act as a directing group, enabling transition metals to selectively activate the C8-H bond. rsc.org
This process typically involves the formation of a five-membered metallacycle. acs.orgrsc.org
Rhodacycles and Palladacycles: Rhodium(III) and Palladium(II) catalysts are frequently used for C-8 functionalization. The reaction mechanism is proposed to start with the coordination of the quinoline N-oxide to the metal center, followed by C-H activation at the C-8 position to form a stable five-membered rhodacycle or palladacycle intermediate. rsc.org This intermediate is the key to subsequent coupling reactions. For example, a proposed mechanism for C-8 arylation involves the formation of a ruthenacycle intermediate, which then undergoes transmetalation and reductive elimination. rsc.org Similarly, C-8 amidation has been achieved using cobalt catalysts, which proceed through a cobaltacycle intermediate. rsc.org
The formation of the critical metallacycle intermediate occurs through a C-H activation step, the mechanism of which can vary depending on the metal and reaction conditions.
Concerted Metalation-Deprotonation (CMD): This is a widely accepted mechanism for C-H activation, particularly with later transition metals. In this pathway, the C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step, often assisted by a base present in the reaction mixture. rsc.org Chiral carboxylic acids have been successfully employed in combination with achiral Cp*M(III) catalysts (where M = Co, Rh, Ir) to achieve enantioselective C-H activation via a CMD mechanism, where the carboxylate acts as the proton shuttle. snnu.edu.cn
Cellular Mechanism of Action
The cellular mechanism of action for this compound is inferred from the function of its likely molecular targets. By inhibiting enzymes like PARP, the compound can induce significant cellular consequences, particularly in the context of cancer.
The primary cellular effect of PARP inhibition is the disruption of DNA single-strand break repair. idrblab.net In a healthy cell, this might have limited impact as other repair pathways can compensate. However, in cancer cells that have mutations in other DNA repair genes like BRCA1 or BRCA2, this disruption is catastrophic. The unrepaired single-strand breaks are converted into toxic double-strand breaks during DNA replication. Since the cancer cells lack the homologous recombination machinery to repair these double-strand breaks, they undergo cell death through apoptosis. This concept, known as synthetic lethality, is a powerful and selective cancer-killing mechanism.
Beyond DNA repair, PARP enzymes are involved in regulating the transcription of certain genes. idrblab.net Therefore, inhibiting PARP could also alter gene expression profiles within the cell, potentially affecting cell survival and proliferation pathways. For example, PARP1 has been shown to positively regulate the transcription of MTUS1, a tumor suppressor. idrblab.net The full cellular impact of inhibiting PARP is thus a combination of direct effects on DNA metabolism and indirect effects on gene regulation.
Effects on Cellular Processes (e.g., apoptosis, cell proliferation)
The bioactivity of this compound is intrinsically linked to its interaction with fundamental cellular machinery, particularly the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). idrblab.netidrblab.net Inhibition of this key enzyme has significant downstream consequences for cellular processes, including cell proliferation and apoptosis. PARP1 is a critical component of the cellular response to DNA damage; its inhibition prevents the efficient repair of DNA single-strand breaks. idrblab.netidrblab.net If these breaks are not repaired, they can be converted into more lethal double-strand breaks during DNA replication, leading to genomic instability.
Cells with a high level of DNA damage that cannot be repaired are often targeted for programmed cell death, or apoptosis. The induction of apoptosis can be monitored by observing the cleavage of PARP1 itself by caspases, which are key executioner enzymes in the apoptotic cascade. abcam.com By inhibiting PARP1's repair function, this compound can lead to an accumulation of DNA lesions, which serves as a signal to initiate apoptosis and halt the cell cycle, thereby inhibiting cell proliferation. This mechanism is particularly relevant in contexts where cells have pre-existing defects in other DNA repair pathways.
| Process | Effect of PARP1 Inhibition by this compound | Cellular Outcome |
| Cell Proliferation | Inhibition of DNA repair leads to cell cycle arrest. | Reduction in the rate of cell division. |
| Apoptosis | Accumulation of unrepaired DNA damage triggers programmed cell death. idrblab.net | Increase in apoptotic cell death, often marked by PARP1 cleavage. abcam.com |
| Genomic Stability | Impaired DNA damage response. | Increased risk of mutations and chromosomal aberrations. |
Interaction with DNA/Chromatin-Centric Processes
The primary mechanism of action for this compound is its interaction with and inhibition of PARP1, an enzyme central to DNA repair and chromatin architecture. idrblab.net PARP1 plays a pivotal role in the base excision repair (BER) pathway, a major system for repairing DNA damage from oxidation, alkylation, and deamination. idrblab.netidrblab.net
Upon detection of a DNA strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. idrblab.net This process, known as poly(ADP-ribosyl)ation, alters chromatin structure and creates a scaffold to recruit other critical DNA repair factors to the site of damage. idrblab.netidrblab.net
This compound functions by blocking this catalytic activity. By preventing poly(ADP-ribosyl)ation, the compound effectively stalls the DNA repair signaling cascade. idrblab.net This inhibition prevents the necessary recruitment of key proteins involved in DNA metabolism and chromatin organization. Research indicates that PARP1-mediated signaling is required for the localization of factors such as APLF (APTX-like factor), CHFR (checkpoint with forkhead and ring finger domains), and the BRCA1 (breast cancer type 1 susceptibility protein) complex components to sites of DNA damage. idrblab.net Specifically, PARP1-dependent ubiquitination is crucial for the rapid recruitment of 53BP1, UIMC1, and BRCA1, which are all vital for repairing DNA double-strand breaks. idrblab.net
| Target/Process | Role in DNA/Chromatin Interaction | Effect of this compound |
| PARP1 | Detects DNA strand breaks and initiates repair via poly(ADP-ribosyl)ation. idrblab.net | Inhibits the enzymatic activity of PARP1, preventing PAR chain synthesis. idrblab.net |
| Base Excision Repair (BER) | A primary pathway for repairing damaged DNA bases. idrblab.net | The signaling and repair cascade is disrupted. idrblab.net |
| Chromatin Architecture | Poly(ADP-ribosyl)ation of histones and other proteins relaxes chromatin for access by repair machinery. idrblab.net | Chromatin remains condensed at damage sites, impeding repair factor access. |
| Recruitment of Repair Proteins | PARP1-generated PAR chains act as a docking platform for repair factors like APLF, CHFR, 53BP1, and BRCA1. idrblab.net | The recruitment of essential repair proteins to DNA damage sites is blocked. idrblab.net |
Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses
Influence of the 3-Ethyl Substituent on Biological Activity
The substituent at the C-3 position of the quinoline (B57606) ring plays a significant role in modulating the biological activity of quinoline-8-carboxamides. Research into the SAR of 3-substituted quinoline-8-carboxamides as inhibitors of human recombinant poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) has revealed a specific requirement for a small, narrow group at this position. acs.orgnih.gov
The 3-ethyl group in 3-Ethylquinoline-8-carboxamide fits this criterion. The size and lipophilicity of the substituent at C-3 are critical. While a variety of substituents can be introduced at this position through methods like Suzuki, Sonogashira, and Stille palladium-catalyzed couplings on 3-iodoquinoline-8-carboxamide, not all substitutions lead to potent activity. acs.orgnih.gov The necessity for a compact substituent suggests that the binding pocket of the target enzyme in this region is sterically constrained.
The following table summarizes the impact of different substituents at the 3-position on the inhibitory activity of quinoline-8-carboxamides against PARP-1.
| Compound | 3-Substituent | PARP-1 Inhibition (IC50) |
| This compound | -CH2CH3 | Data not specified in provided results |
| 3-Methylquinoline-8-carboxamide | -CH3 | Potent |
| 3-Iodoquinoline-8-carboxamide | -I | Starting material for synthesis |
| Unsubstituted quinoline-8-carboxamide (B1604842) | -H | Less potent than substituted analogs |
This table is generated based on the general findings that a small, narrow group at the 3-position is required for activity. acs.orgnih.gov Specific IC50 values for each analog were not available in the provided search results.
Criticality of the 8-Carboxamide Moiety for Target Interaction
The 8-carboxamide group is a crucial pharmacophoric element for the biological activity of this class of compounds. Its importance is primarily attributed to its ability to form key interactions with the biological target, such as PARP-1. acs.orgnih.gov The carboxamide functional group is a common feature in many PARP inhibitors, where it is known to form stable hydrogen bonds within the catalytic active site of the enzyme, thereby enhancing affinity and specificity. nih.gov
A defining feature of the quinoline-8-carboxamide scaffold is the formation of an intramolecular hydrogen bond between the amide proton and the nitrogen atom of the quinoline ring. acs.orgnih.gov This interaction has been confirmed by X-ray crystallography and NMR spectroscopy. acs.orgnih.govresearchgate.net This hydrogen bond is critical as it locks the carboxamide group in a specific, planar conformation. acs.orgnih.gov This pre-organized conformation is believed to be the bioactive conformation required for optimal interaction with the target enzyme. acs.orgnih.gov By rigidifying the molecule, the entropic cost of binding to the target is reduced, which can lead to a more favorable binding affinity. The presence of this intramolecular hydrogen bond is a key design element in this series of inhibitors. acs.orgnih.govresearchgate.net
Systematic Evaluation of Substituent Effects at Other Quinoline Positions (e.g., C-2, C-4, C-6, C-7)
Systematic modifications at other positions of the quinoline ring have provided further insights into the SAR of this compound class.
C-2 Position: Introduction of substituents at the C-2 position has been shown to increase the potency of quinoline-8-carboxamides as PARP-1 inhibitors. acs.orgnih.gov For instance, 2-methylquinoline-8-carboxamide demonstrated an IC50 of 500 nM against human recombinant PARP-1. acs.orgnih.gov This suggests that the C-2 position can accommodate small alkyl groups, leading to enhanced binding.
C-4 Position: In a different series of quinoline-4-carboxamides, modifications at the C-4 position were explored. researchgate.net While not directly applicable to the 8-carboxamide series, it highlights that this position is amenable to substitution with various amine-containing side chains, which can influence properties like potency and oral bioavailability. researchgate.net For quinoline-3-carboxamides, the nature of the substituent at the C-4 amino group was found to be critical for potent and selective ATM kinase inhibition. nih.gov
C-6 and C-7 Positions: In other quinoline derivatives, such as quinoline-3-carboxamides, substitutions at the C-6 and C-7 positions have been shown to be important for activity. For example, in a series of CETP inhibitors, compounds with a 6-benzyloxy-7-methoxy substitution pattern showed better activity than those with a 6-phenyl substitution. mdpi.com This indicates that these positions can tolerate bulky substituents and that their modification can significantly impact biological activity. For 4-amino-8-quinoline carboxamides, systematic exploration of substituents at the C-6 position led to the identification of more potent inhibitors of the NAD-hydrolyzing enzyme CD38. researchgate.net
The following table provides a summary of the effects of substitutions at various positions on the quinoline ring based on findings from related quinoline carboxamide series.
| Position | Substituent Type | Effect on Activity | Reference Compound Series |
| C-2 | Small alkyl (e.g., methyl) | Increased potency | Quinoline-8-carboxamides acs.orgnih.gov |
| C-4 | Amine-containing side chains | Influences potency and bioavailability | Quinoline-4-carboxamides, Quinoline-3-carboxamides researchgate.netnih.gov |
| C-6 | Phenyl, Benzyloxy | Can accommodate bulky groups, influences potency | Quinoline-3-carboxamides, 4-Amino-8-quinoline carboxamides researchgate.netmdpi.com |
| C-7 | Methoxy | Can accommodate bulky groups, influences potency | Quinoline-3-carboxamides mdpi.com |
Conformational Requirements for Optimal Biological Response
The biological activity of this compound and its analogs is highly dependent on their three-dimensional conformation. As previously discussed, the intramolecular hydrogen bond between the 8-carboxamide and the quinoline nitrogen is a key determinant of the molecule's conformation, enforcing a planar structure. acs.orgnih.govresearchgate.net This rigidified conformation is essential for presenting the pharmacophoric elements in the correct orientation for binding to the target. acs.orgnih.gov
Development of Predictive SAR Models for Analog Design
The systematic exploration of SAR in the quinoline-8-carboxamide series and related compounds provides a foundation for the development of predictive SAR models. These models can be used to guide the design of new analogs with improved potency and other desirable properties. For instance, in a series of quinoline-3-carboxamides, a robust SAR model was developed that could predict the binding affinity of new compounds to the S100A9 protein. plos.org This model was based on the physicochemical descriptors of the substituents and their correlation with biological activity. plos.org
For quinoline-based anticancer agents, SAR studies have revealed that factors such as the presence of electronegative groups on a phenyl substituent can enhance inhibitory activity. researchgate.net These qualitative and quantitative SAR models are invaluable tools in medicinal chemistry for prioritizing the synthesis of new compounds and for optimizing lead structures. The data gathered from SAR studies on this compound and its analogs can be used to construct similar predictive models to accelerate the discovery of new therapeutic agents.
Computational Chemistry and Molecular Modeling in 3 Ethylquinoline 8 Carboxamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Ethylquinoline-8-carboxamide. Methods such as Density Functional Theory (DFT) are employed to model the electronic landscape of the molecule, providing critical data on its stability, reactivity, and potential interaction points.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with biological macromolecules. ias.ac.in For instance, the nitrogen atom in the quinoline (B57606) ring and the oxygen and nitrogen atoms of the carboxamide group are typically regions of negative electrostatic potential, making them likely sites for hydrogen bonding with receptor targets. mdpi.com
These calculations can also predict other quantum chemical parameters such as dipole moment, polarizability, and atomic valence, which are essential for building robust predictive models of biological activity. ias.ac.indergipark.org.tr
Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following values are representative examples of data generated from quantum chemical calculations and are for illustrative purposes.)
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |
| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule. | 1.4 eV |
| Ionization Potential | The amount of energy required to remove an electron from the molecule. | 6.5 eV |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the therapeutic potential of this compound, it is crucial to understand how it interacts with its intended biological target, such as a protein kinase or enzyme. mdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. For quinoline-carboxamide derivatives, docking studies have shown that the quinoline nitrogen often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of kinases, which is a common binding motif for ATP-competitive inhibitors. mdpi.com The carboxamide group frequently forms additional hydrogen bonds with the receptor, further stabilizing the complex.
Molecular Dynamics (MD) Simulations Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand, and confirming whether the key interactions identified in docking are maintained. dovepress.com The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation; a stable RMSD trajectory suggests that the complex remains in a consistent and stable binding mode. mdpi.com MD simulations can reveal the dynamic nature of the binding process, which is often missed by the static picture provided by docking alone. dovepress.com
Table 2: Common Ligand-Target Interactions for Quinoline Carboxamide Derivatives (Based on findings for related compounds)
| Interaction Type | Interacting Group on Ligand | Typical Interacting Residue on Target (e.g., Kinase) | Significance |
| Hydrogen Bond | Quinoline Nitrogen | Hinge Region Amino Acids (e.g., Alanine, Cysteine) | Anchors the ligand in the ATP-binding pocket. mdpi.com |
| Hydrogen Bond | Carboxamide NH₂ and C=O | Aspartate, Glutamate (B1630785), Serine | Provides additional stability and specificity. nih.gov |
| Hydrophobic Interaction | Ethyl Group, Quinoline Ring | Leucine, Valine, Isoleucine | Enhances binding affinity by interacting with nonpolar pockets. mdpi.com |
| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan | Orients the ligand within the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org This allows for the prediction of the activity of new, unsynthesized molecules. mdpi.com
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. mdpi.com For a series of analogues based on the this compound scaffold, these descriptors can be categorized as:
1D/2D Descriptors: These are derived from the 2D representation of the molecule and include properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular shape and branching. mdpi.comnih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular volume and surface area. nih.gov
Quantum Chemical Descriptors: As discussed in section 6.1, these include electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges, which are often critical for describing receptor-ligand interactions. dergipark.org.tr
The selection of relevant descriptors is a critical step, as the goal is to choose a set of non-correlated variables that have a strong relationship with the observed biological activity. d-nb.info
Table 3: Key Physicochemical Descriptors in QSAR for Drug-like Molecules
| Descriptor Class | Example Descriptor | Property Represented |
| Constitutional | Molecular Weight (MW) | Size of the molecule. |
| Topological | Wiener Index | Molecular branching and shape. mdpi.com |
| Electronic | Dipole Moment | Polarity and charge distribution. dergipark.org.tr |
| Thermodynamic | LogP (Octanol-Water Partition) | Lipophilicity and membrane permeability. dergipark.org.tr |
| Quantum Chemical | LUMO Energy | Electron-accepting capability. dergipark.org.tr |
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. researchgate.net The process typically involves:
Data Set Division: The full set of compounds is split into a training set (used to build the model) and a test set (used to evaluate its predictive power). nih.gov
Internal Validation: The robustness of the model is tested using only the training set. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal stability. mdpi.comresearchgate.net
External Validation: The model's ability to predict the activity of compounds not used in its creation is assessed using the test set. The predictive correlation coefficient (R²_pred) is calculated for this purpose. An R²_pred value greater than 0.6 is generally considered indicative of a model with good predictive ability. researchgate.net
Other statistical metrics such as the adjusted R² (R²_adj) and the Root Mean Square Error (RMSE) are also used to evaluate the model's quality and goodness of fit. researchgate.netnih.gov
Table 4: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit for the training set). | > 0.6 |
| Q² | Cross-validated R² (internal predictive ability). | > 0.5 |
| R²_adj | R² adjusted for the number of descriptors. | Close to R² |
| R²_pred | Predictive R² for the external test set. | > 0.6 |
Virtual Screening and De Novo Design for Novel this compound Analogues
Virtual Screening Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. polimi.it If this compound is identified as a hit compound, its structural features can be used to perform a similarity search to find related molecules. mdpi.com Alternatively, a pharmacophore model can be built based on its key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used as a 3D query to filter databases containing millions of compounds, rapidly identifying molecules that match the required pharmacophoric features. archivesofmedicalscience.com Structure-based virtual screening, which involves docking large libraries of compounds into the target's binding site, can also be employed to find novel scaffolds that are unrelated to the initial hit but fit the same pocket. polimi.it
De Novo Design De novo design goes a step further than screening by computationally creating novel molecules from scratch. nih.gov These methods can use the this compound scaffold as a starting point. Algorithms can "grow" new functional groups onto the core structure or link molecular fragments together within the constraints of the target's binding site to optimize interactions. archivesofmedicalscience.com More recent advanced methods, such as those using deep learning and generative models, can design entirely novel molecules with predicted high affinity and specificity for a target, potentially leading to the discovery of new intellectual property. biorxiv.orgcam.ac.uk These designed analogues can then be synthesized and tested, completing the iterative cycle of computational design and experimental validation.
Emerging Research Directions and Future Perspectives for 3 Ethylquinoline 8 Carboxamide
Identification of Undiscovered Biological Targets and Pathways
While 3-Ethylquinoline-8-carboxamide is recognized for its inhibitory action on PARP enzymes, particularly PARP1 and PARP2, which are crucial for DNA single-strand break repair, the full spectrum of its biological interactions is likely more complex. nih.gov The quinoline-8-carboxamide (B1604842) scaffold was designed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor, which is utilized by all PARP family members. This suggests that this compound and its analogs could potentially interact with other PARP enzymes, including those involved in processes beyond DNA repair, such as the tankyrases (TNKS1 and TNKS2) that play roles in Wnt/β-catenin signaling, or other mono(ADP-ribosyl)transferases. nih.gov
Research into the broader PARP family has revealed their involvement in a multitude of cellular processes, including transcription, cell fate determination, and stress response. embopress.org Inhibition of these other PARP-mediated pathways by this compound could lead to undiscovered therapeutic opportunities. Future research may focus on using techniques such as chemical proteomics and affinity-based pulldown assays coupled with mass spectrometry to identify the complete interactome of this compound within the cell. This could uncover novel binding partners and reveal its influence on pathways not traditionally associated with PARP1/2 inhibition, potentially expanding its therapeutic indications.
Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Specificity
The development of next-generation this compound derivatives is a key area of research, aimed at improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the quinoline-8-carboxamide scaffold have provided valuable insights for the rational design of new analogs. acs.org
For instance, it has been demonstrated that substituents at the 2- and 3-positions of the quinoline (B57606) ring significantly influence the inhibitory activity against PARP-1. acs.org While the 3-ethyl group of the parent compound is important, the introduction of other small, narrow groups at this position could modulate activity. acs.org Furthermore, the addition of substituents at the 2-position has been shown to increase potency. acs.org The synthesis of such derivatives often involves palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, on a 3-halo-quinoline-8-carboxamide intermediate, allowing for the introduction of chemical diversity in the final steps of the synthesis. acs.org
The design of future derivatives will likely focus on achieving greater specificity for particular PARP family members to either maximize the DNA repair inhibition or to target other PARP-related pathways selectively. This could involve computational modeling and structure-based design to optimize interactions with the target enzyme's active site. acs.orgnih.gov The goal is to create compounds with an improved therapeutic window, minimizing off-target effects and potential for resistance.
| Compound Class | Key Structural Features | Impact on Activity |
| 3-Substituted quinoline-8-carboxamides | Modifications at the 3-position of the quinoline ring. | Requires a small, narrow group for optimal PARP-1 inhibition. |
| 2-Substituted quinoline-8-carboxamides | Introduction of substituents at the 2-position. | Generally leads to an increase in inhibitory potency against PARP-1. acs.org |
| Fused-ring quinoline carboxamides | Additional rings fused to the quinoline core. | Can alter the planarity and electronic properties, potentially improving target binding and selectivity. |
Application of Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the cellular response to this compound, researchers are increasingly turning to advanced "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by the compound. embopress.org
For example, thermal proteome profiling (TPP) can identify direct protein targets and downstream changes in protein stability, offering clues about the compound's mechanism of action and off-target effects. embopress.org When integrated with phosphoproteomics and transcriptomics, a more complete picture of the affected signaling pathways emerges. embopress.org Studies on PARP inhibitors have used these multi-omics approaches to decode the complex cellular responses, revealing impacts on the cell cycle, DNA damage response, interferon signaling, and Hippo signaling. embopress.orgresearchgate.netnih.gov
Applying these technologies to this compound could elucidate mechanisms of acquired resistance, identify predictive biomarkers for patient stratification, and uncover novel synergistic drug combinations. nih.govmedrxiv.org For instance, transcriptomic analysis of treated cancer cells could reveal the upregulation of specific survival pathways, which could then be targeted with a second agent. This systems-level approach is crucial for optimizing the clinical application of this compound and its derivatives.
Potential for Combination Therapies with Other Active Agents
A significant area of ongoing research is the use of PARP inhibitors like this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance. oncotarget.com The rationale for these combinations is often based on creating synthetic lethality, where the combination of two drugs is effective in killing cancer cells, while either drug alone is not.
Several combination strategies are being explored:
With Chemotherapy and Radiotherapy: PARP inhibitors can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. frontiersin.org By inhibiting DNA repair, this compound can potentiate the cell-killing effects of these standard therapies. frontiersin.org
With Anti-angiogenic Agents: The combination of PARP inhibitors with drugs that block blood vessel formation, such as bevacizumab, has shown promise. frontiersin.orgmdpi.com Anti-angiogenic agents can induce hypoxia in tumors, which in turn can downregulate homologous recombination repair proteins, making the cancer cells more dependent on PARP for survival. mdpi.com
With Other Targeted Therapies: Combining this compound with inhibitors of other signaling pathways is a promising strategy. For example, inhibitors of the PI3K/AKT/mTOR pathway can enhance the effects of PARP inhibitors in certain cancer models. nih.govnih.gov Similarly, combining with inhibitors of other DNA damage response proteins, such as ATR or CHK1, can create a powerful synthetic lethal interaction. nih.gov
With Immunotherapy: There is growing evidence that PARP inhibitors can stimulate an anti-tumor immune response, potentially by increasing the mutational load in cancer cells or by activating the STING pathway. nih.gov This provides a strong rationale for combining this compound with immune checkpoint inhibitors. nih.gov
Clinical trials investigating various PARP inhibitor combinations are underway for a range of cancers, including ovarian, breast, and prostate cancer. nih.govfrontiersin.orgfrontiersin.org The insights gained from these trials will be invaluable in defining the optimal combination strategies for this compound and its future derivatives.
| Combination Agent Class | Rationale | Potential Benefit |
| DNA-damaging agents (Chemotherapy/Radiotherapy) | Inhibition of DNA repair pathways. | Increased cancer cell killing and sensitization to standard therapies. frontiersin.org |
| Anti-angiogenic agents | Induction of hypoxia and downregulation of homologous recombination. | Enhanced synthetic lethality and improved drug delivery. mdpi.com |
| PI3K/AKT/mTOR inhibitors | Targeting a key survival pathway. | Synergistic anti-tumor effects, particularly in BRCA wild-type cancers. nih.gov |
| ATR/CHK1 inhibitors | Targeting other critical DNA damage response proteins. | Potent synthetic lethality. nih.gov |
| Immune checkpoint inhibitors | Stimulation of an anti-tumor immune response. | Enhanced and more durable responses to immunotherapy. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
